molecular formula C9H10BBrO2 B14090031 (3-Bromo-2-cyclopropylphenyl)boronic acid

(3-Bromo-2-cyclopropylphenyl)boronic acid

Cat. No.: B14090031
M. Wt: 240.89 g/mol
InChI Key: KJVRLDGIVRBNBA-UHFFFAOYSA-N
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Description

(3-Bromo-2-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C9H10BBrO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a bromine atom and a cyclopropyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-2-cyclopropylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods

Industrial production methods for boronic acids often involve similar catalytic processes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-cyclopropylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (3-Bromo-2-cyclopropylphenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-2-cyclopropylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the bromine and cyclopropyl groups can influence the electronic properties and steric interactions, making it a valuable reagent in the synthesis of complex molecules .

Properties

Molecular Formula

C9H10BBrO2

Molecular Weight

240.89 g/mol

IUPAC Name

(3-bromo-2-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C9H10BBrO2/c11-8-3-1-2-7(10(12)13)9(8)6-4-5-6/h1-3,6,12-13H,4-5H2

InChI Key

KJVRLDGIVRBNBA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)Br)C2CC2)(O)O

Origin of Product

United States

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